2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
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Overview
Description
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This compound has garnered interest due to its potential biological activities, including antimicrobial, antitubercular, and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds have been tested againstMycobacterium tuberculosis cell lines . The activities of these compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Mode of Action
It is suggested that the compound’s interaction with its targets results in the inhibition of cell growth . The compound’s effectiveness is likely due to its interaction with the electronic density across the nitro-substituted heteroaromatic ring .
Biochemical Pathways
It is known that similar compounds inhibit the growth of mycobacterium tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the bacterium’s survival and proliferation .
Result of Action
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis cell lines , suggesting that this compound may have a similar effect.
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Related compounds have been shown to have significant effects on various types of cells and cellular processes . For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have been studied for their threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been found to interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-chlorobenzoic acid hydrazide with acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives
Scientific Research Applications
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antitubercular activities, making it a candidate for drug development
Medicine: Potential anticancer properties have been explored in various studies
Industry: May be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole: Shares the oxadiazole ring and chlorophenyl group but differs in the functional groups attached.
2-Amino-5-phenyl-1,3,4-oxadiazole: Lacks the chlorophenyl group, which may affect its biological activity.
2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Uniqueness
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is unique due to its specific combination of the oxadiazole ring, chlorophenyl group, and acetohydrazide moiety.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c11-7-3-1-6(2-4-7)10-15-14-9(17-10)5-8(16)13-12/h1-4H,5,12H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHZJYRZUSMTSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CC(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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